molecular formula C16H17NO2 B12984010 (S)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid

(S)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid

Cat. No.: B12984010
M. Wt: 255.31 g/mol
InChI Key: YADUBFMIZQSQEB-AWEZNQCLSA-N
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Description

(S)-3-([1,1’-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid is a chiral compound with a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-([1,1’-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction using an appropriate aldehyde and ammonia or an amine.

    Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki coupling reactions followed by reductive amination. The use of chiral catalysts or chiral auxiliaries can facilitate the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-3-([1,1’-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or alkylated products.

Scientific Research Applications

(S)-3-([1,1’-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-3-([1,1’-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-([1,1’-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid: The enantiomer of the compound with different chiral properties.

    Biphenyl-2-carboxylic acid: A structurally similar compound lacking the aminomethyl group.

    2-Aminomethylbiphenyl: A compound with a similar aminomethyl group but different overall structure.

Uniqueness

(S)-3-([1,1’-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid is unique due to its specific chiral configuration and the presence of both the biphenyl and aminomethyl groups

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(2-phenylphenyl)propanoic acid

InChI

InChI=1S/C16H17NO2/c17-11-14(16(18)19)10-13-8-4-5-9-15(13)12-6-2-1-3-7-12/h1-9,14H,10-11,17H2,(H,18,19)/t14-/m0/s1

InChI Key

YADUBFMIZQSQEB-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](CN)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(CN)C(=O)O

Origin of Product

United States

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